2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride
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Overview
Description
2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.72 g/mol . It is characterized by the presence of a furan ring, an amide group, and a phenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride typically involves the reaction of furan-2-ylmethylamine with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and amide group play crucial roles in binding to target proteins, thereby modulating their activity. This compound may inhibit or activate certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(furan-2-ylmethyl)amino]-N-phenylacetamide
- **2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrobromide
- **2-[(furan-2-ylmethyl)amino]-N-phenylacetamide sulfate
Uniqueness
2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-N-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-13(15-11-5-2-1-3-6-11)10-14-9-12-7-4-8-17-12;/h1-8,14H,9-10H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEWHWNHBKJLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNCC2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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